Product packaging for Ethyl 3-chloro-5-(chlorosulfonyl)benzoate(Cat. No.:CAS No. 1155084-48-2)

Ethyl 3-chloro-5-(chlorosulfonyl)benzoate

Cat. No.: B1517966
CAS No.: 1155084-48-2
M. Wt: 283.13 g/mol
InChI Key: SUEZEBLIQMOCLB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(chlorosulfonyl)benzoate (CAS 1155084-48-2) is a high-purity chemical reagent with a molecular formula of C9H8Cl2O4S and a molecular weight of 283.13 g/mol . This compound is characterized by two highly reactive functional groups: an ethyl ester and a chlorosulfonyl group, which make it a valuable and versatile synthetic intermediate, particularly in the development of sulfonamide-based compounds . Its structure allows it to act as a key building block in medicinal chemistry research, especially for the synthesis of novel molecules investigated for various biological activities. Researchers utilize this benzoate derivative to introduce the 3-chloro-5-sulfonamide benzoate motif into larger, more complex structures. The presence of the chlorosulfonyl group is crucial, as it readily undergoes reactions with amines to form sulfonamide linkages, a functional group prevalent in many pharmaceuticals and bioactive agents . As a reactive scaffold, it facilitates the exploration of structure-activity relationships (SAR) in drug discovery efforts. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or animal use. Please note that this compound is classified as hazardous. It is supplied with the hazard statements H301 (Toxic if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should handle it with appropriate precautions, including the use of personal protective equipment, and refer to the Safety Data Sheet for detailed handling and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8Cl2O4S B1517966 Ethyl 3-chloro-5-(chlorosulfonyl)benzoate CAS No. 1155084-48-2

Properties

IUPAC Name

ethyl 3-chloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEZEBLIQMOCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-chloro-5-(chlorosulfonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a chlorosulfonyl group, which contributes to its reactivity and biological activity. The general chemical formula is C9H8Cl2O4SC_9H_8Cl_2O_4S.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it acts as an inhibitor of dihydropteroate synthase , an enzyme crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound disrupts bacterial growth and replication, making it a candidate for antimicrobial applications .

Additionally, research indicates that this compound may selectively inhibit carbonic anhydrase IX (CA IX) , an enzyme overexpressed in various cancers. This inhibition suggests potential applications in cancer therapy, targeting abnormal enzyme activity associated with tumor growth.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : The compound effectively inhibits the growth of various bacterial strains due to its structural similarity to PABA.
  • Antitumor Potential : As an inhibitor of CA IX, it may play a role in treating cancers associated with this enzyme.
  • Enzyme Modulation : Its ability to modulate enzyme activity highlights its potential in biochemical research and therapeutic development.

Antimicrobial Studies

A series of studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in various studies:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Bacillus subtilis8

These results indicate that the compound is particularly effective against Bacillus subtilis and E. coli, suggesting its potential use in treating infections caused by these pathogens.

Antitumor Activity

In vitro studies have demonstrated the compound's ability to inhibit CA IX activity in cancer cell lines. The following table presents the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)10
MDA-MB-231 (Breast Cancer)15
HeLa (Cervical Cancer)20

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Substituents Key Functional Groups
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate 1155084-48-2 C₉H₈Cl₂O₄S 3-Cl, 5-SO₂Cl Chlorosulfonyl, ester
Ethyl 3-bromo-5-(chlorosulfonyl)-2-methylbenzoate 1155912-18-7 C₁₀H₁₀BrClO₄S 3-Br, 5-SO₂Cl, 2-CH₃ Bromine, chlorosulfonyl, ester
Methyl 3-bromo-5-(chlorosulfonyl)benzoate 668261-21-0 C₈H₆BrClO₄S 3-Br, 5-SO₂Cl Bromine, chlorosulfonyl, methyl ester
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 1805457-70-8 C₁₀H₇ClF₄O₂ 2-Cl, 5-F, 3-CF₃ Trifluoromethyl, fluoro, ester
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 C₈H₃ClF₃O 3-Cl, 5-CF₃ Benzoyl chloride, trifluoromethyl

Physical Properties

  • Boiling Points : Data are unavailable for this compound, but comparisons based on molecular weight suggest brominated analogs (e.g., C₁₀H₁₀BrClO₄S, MW 368.61 g/mol) would have higher boiling points .
  • Solubility : The trifluoromethyl group in Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate increases lipophilicity, enhancing solubility in organic solvents compared to the target compound .

Research Findings and Data Tables

Table 2: Hazard Comparison

Compound Hazard Statements Packing Group
This compound H301, H314
3-Chloro-5-(trifluoromethyl)benzoyl chloride Not classified Not specified

Preparation Methods

Starting Material

  • Metal salt of sulfobenzoic acid compound represented by formula (1):

$$
\text{R-C}6\text{H}3-\text{SO}3M1M_2
$$

where

  • R = hydrogen, halogen (e.g., Cl), C1–C4 alkyl, C1–C4 alkoxy, nitro, or carboxyl group
  • $$M1$$ and $$M2$$ = hydrogen or alkali metal atom (at least one alkali metal)

For this compound, R corresponds to ethyl ester and chloro substituents.

Chlorination Procedure

  • The metal salt is chlorinated in a non-water-soluble organic solvent (e.g., chlorinated solvents or inert solvents) to convert the sulfonate group into the chlorosulfonyl group.
  • This step generates metal chlorides as byproducts.

Removal of Metal Chlorides

  • Instead of filtration (which is slow and inefficient industrially due to poor filterability), acidic water (hydrochloric acid or sulfuric acid aqueous solution) is added to dissolve the metal chlorides.
  • The mixture is then subjected to liquid-liquid separation to remove the aqueous phase containing dissolved metal chlorides.
  • This method avoids hydrolysis of the chlorosulfonyl group and improves yield.

Advantages

  • Avoids time-consuming filtration steps.
  • Minimizes hydrolysis and decomposition of the chlorosulfonylbenzoyl chloride.
  • Achieves high yield and purity of the target compound.

Reaction Scheme Summary

Step Description Conditions Notes
1 Preparation of metal salt of sulfobenzoic acid derivative Reaction of sulfobenzoic acid with alkali metal base Forms sodium/potassium salt
2 Chlorination of metal salt in non-aqueous organic solvent Use of chlorine or chlorinating agents under controlled temperature Converts sulfonate to chlorosulfonyl group
3 Addition of acidic aqueous solution (HCl or H2SO4) Dissolves metal chlorides formed Prevents hydrolysis of product
4 Liquid-liquid separation Separates organic phase containing product from aqueous phase No filtration required
5 Isolation and purification of this compound Evaporation, crystallization, or distillation Obtains pure compound

Analytical Data and Yield Considerations

While specific yield data for this compound are scarce in public literature, the described method in the patent emphasizes:

Summary Table of Preparation Method

Parameter Description Impact on Synthesis
Starting Material Metal salt of sulfobenzoic acid derivative Readily available, less hygroscopic than free acid
Chlorination Medium Non-water-soluble organic solvent Prevents premature hydrolysis
Chlorinating Agent Chlorine or equivalent Introduces chlorosulfonyl group
Metal Chloride Removal Acidic aqueous solution (HCl or H2SO4) Dissolves salts, avoids filtration
Separation Method Liquid-liquid separation Efficient phase separation
Product Stability Sensitive to hydrolysis Controlled conditions essential
Industrial Feasibility High Suitable for large scale production

Q & A

Q. What are the primary synthetic routes for Ethyl 3-chloro-5-(chlorosulfonyl)benzoate, and what experimental conditions optimize yield?

The compound is typically synthesized via esterification of 3-chloro-5-(chlorosulfonyl)benzoic acid with ethanol in the presence of a catalytic acid (e.g., sulfuric acid) . Key parameters include reaction temperature (70–90°C), solvent choice (e.g., dry dichloromethane), and stoichiometric control of ethanol to avoid side reactions. Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., chloro, sulfonyl, ester groups) .
  • IR : Confirms sulfonyl chloride (S=O stretching at ~1370 cm1^{-1}) and ester carbonyl (C=O at ~1720 cm1^{-1}) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and bond angles, critical for confirming stereoelectronic effects of the sulfonyl chloride group .

Q. How do the chloro and chlorosulfonyl substituents influence the compound’s stability under standard laboratory conditions?

The electron-withdrawing sulfonyl chloride group increases electrophilicity at the benzene ring, making the compound reactive toward nucleophiles. Stability is maintained in anhydrous, low-temperature conditions but degrades in humid or basic environments due to hydrolysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reactivity data for sulfonyl chloride derivatives like this compound?

Contradictions often arise from competing reactions (e.g., hydrolysis vs. nucleophilic substitution). Methodological solutions include:

  • Kinetic studies : Monitor reaction progress under varying pH, temperature, and solvent polarity .
  • Isolation of intermediates : Use quenching agents (e.g., sodium bicarbonate) to trap reactive species for analysis .
  • Computational modeling : DFT calculations predict favored pathways (e.g., activation energies for substitution vs. elimination) .

Q. How can researchers design experiments to study the biological interactions of this compound with enzymes or receptors?

  • Covalent docking studies : Model interactions between the sulfonyl chloride group and nucleophilic residues (e.g., cysteine, lysine) in target proteins .
  • Activity assays : Measure inhibition kinetics (IC50_{50}) under controlled buffer conditions (pH 7.4, 37°C) to mimic physiological environments .
  • Metabolite profiling : LC-MS identifies hydrolysis products (e.g., benzoic acid derivatives) to assess metabolic stability .

Q. What structural modifications enhance the compound’s utility in materials science or medicinal chemistry?

  • Electron-deficient analogs : Introduce trifluoromethyl or nitro groups to amplify electrophilicity for cross-coupling reactions .
  • Bioisosteric replacements : Substitute the sulfonyl chloride with sulfonamides to improve aqueous solubility and reduce toxicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-chloro-5-(chlorosulfonyl)benzoate
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Ethyl 3-chloro-5-(chlorosulfonyl)benzoate

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